molecular formula C11H14BrNO B1268878 3-Bromo-N-(tert-butyl)benzamide CAS No. 42498-39-5

3-Bromo-N-(tert-butyl)benzamide

Cat. No. B1268878
CAS RN: 42498-39-5
M. Wt: 256.14 g/mol
InChI Key: RCANCXBUPLNOOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-N-(tert-butyl)benzamide and related compounds has been described in several studies. A notable approach involves a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating a versatile synthesis method that features a selective Sandmeyer reaction, allowing for significant yields (Bobko, Kaura, Evans, & Su, 2012). Another study highlighted the use of tert-butyl nitrite (TBN) as a multitask reagent for controlled synthesis and functional group interconversion, showcasing the broad substrate scope and efficiency of the methodology (Yedage & Bhanage, 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-(tert-butyl)benzamide and similar compounds has been elucidated through various analytical techniques. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to study the intermolecular interactions in antipyrine-like derivatives, providing insight into their crystal packing and stabilization energies. These analyses reveal that hydrogen bonds and π-interactions play crucial roles in stabilizing the molecular assemblies (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3-Bromo-N-(tert-butyl)benzamide showcase its reactivity and potential as a synthetic intermediate. The enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination highlights its utility in producing stereochemically complex structures. This methodology underscores the compound's applicability in synthesizing molecules with specific stereochemical configurations, crucial for pharmaceutical applications (Barrett & Miller, 2013).

Physical Properties Analysis

The physical properties of 3-Bromo-N-(tert-butyl)benzamide, such as solubility, melting point, and stability, are critical for its handling and application in various chemical reactions. However, specific studies focusing on these properties are less common in the literature, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 3-Bromo-N-(tert-butyl)benzamide, including its reactivity, functional group transformations, and role as an intermediate in organic synthesis, have been explored. Studies have demonstrated its versatility in forming C-N bonds, hydrolysis reactions, and its use in the synthesis of complex organic molecules, showcasing its broad utility in organic chemistry (Herath & Cosford, 2010).

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Application Summary : Benzamide compounds, including “3-Bromo-N-(tert-butyl)benzamide”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
  • Methods of Application : The specific methods of application in proteomics research are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .

Drug Development

  • Scientific Field : Pharmacology
  • Application Summary : The N-tert-butyl amide group, which is found in “3-Bromo-N-(tert-butyl)benzamide”, is present in many drugs such as finasteride, nelfinavir, and CPI-1189 .
  • Methods of Application : The specific methods of application in drug development are not provided in the source .
  • Results : Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
  • Methods of Application : The specific methods of application in proteomics research are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .

Inhibition of Smo Protein

  • Scientific Field : Biochemistry
  • Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
  • Methods of Application : The specific methods of application in proteomics research are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .

Inhibition of Smo Protein

  • Scientific Field : Biochemistry
  • Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .

properties

IUPAC Name

3-bromo-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCANCXBUPLNOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345270
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(tert-butyl)benzamide

CAS RN

42498-39-5
Record name N-t-Butyl 3-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-benzoyl chloride (0.83 g, 3.8 mmol) in DCM (10 mL) was chilled to zero degrees and treated with tert-butylamine (1.2 mL, 11.3 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (0.9 g, 94%).
Quantity
0.83 g
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10 mL
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1.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BK Malviya, K Singh, PK Jaiswal, M Karnatak… - New Journal of …, 2021 - pubs.rsc.org
Catalyst free synthesis of 6-aryl phenanthridines and amides through an electrochemical reaction is reported in this study. The coupling reaction proceeds by the cathodic reduction of in …
Number of citations: 15 pubs.rsc.org
HL Wang, KL Andrews, SK Booker… - Journal of Medicinal …, 2019 - ACS Publications
Pim kinases are a family of constitutively active serine/threonine kinases that are partially redundant and regulate multiple pathways important for cell growth and survival. In human …
Number of citations: 25 pubs.acs.org
I Dokli, M Gredičak - European Journal of Organic Chemistry, 2015 - Wiley Online Library
A fast and efficient mechanochemical Ritter reaction between alcohols and nitriles under mild conditions is demonstrated. The reaction proceeds rapidly at room temperature in a solvent…

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